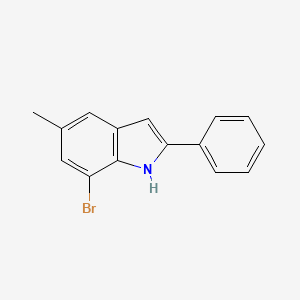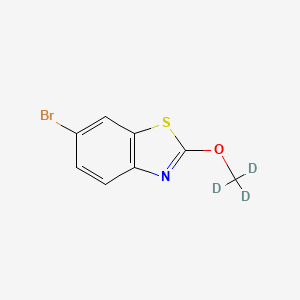
6-Bromo-2-(methoxy-d3)-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-(methoxy-d3)-benzothiazole is a deuterated derivative of 6-Bromo-2-methoxybenzothiazole. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the benzothiazole ring. The deuterium labeling at the methoxy group makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(methoxy-d3)-benzothiazole typically involves the bromination of 2-(methoxy-d3)-benzothiazole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The deuterium labeling is achieved through the use of deuterated methanol in the initial stages of synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-(methoxy-d3)-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The benzothiazole ring can be reduced under specific conditions to form dihydrobenzothiazoles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include dihydrobenzothiazoles.
Aplicaciones Científicas De Investigación
6-Bromo-2-(methoxy-d3)-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in metabolic studies due to its deuterium labeling, which helps in tracking the metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-(methoxy-d3)-benzothiazole involves its interaction with specific molecular targets. The bromine atom and the benzothiazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The deuterium labeling helps in studying the compound’s pharmacokinetics and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-methoxybenzothiazole: The non-deuterated version of the compound.
2-(Methoxy-d3)-benzothiazole: Lacks the bromine atom at the 6th position.
6-Chloro-2-(methoxy-d3)-benzothiazole: Contains a chlorine atom instead of bromine.
Uniqueness
6-Bromo-2-(methoxy-d3)-benzothiazole is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. The presence of the bromine atom also imparts specific reactivity, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propiedades
Número CAS |
1185315-38-1 |
|---|---|
Fórmula molecular |
C8H6BrNOS |
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
6-bromo-2-(trideuteriomethoxy)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6BrNOS/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3/i1D3 |
Clave InChI |
NWJQRJRIBQOMCI-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC2=C(S1)C=C(C=C2)Br |
SMILES canónico |
COC1=NC2=C(S1)C=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



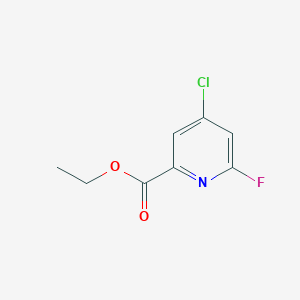
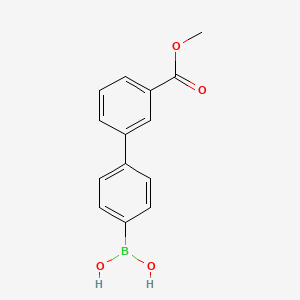
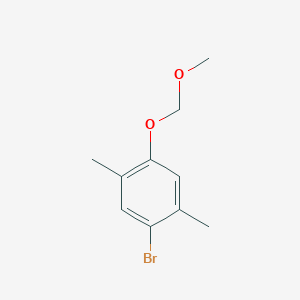
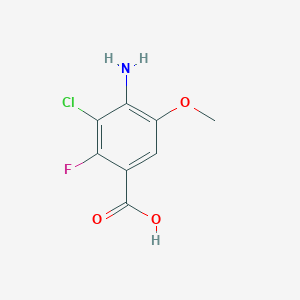

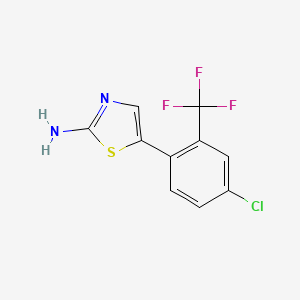
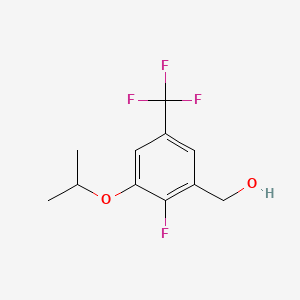

![Methyl 6-[methoxy(methyl)carbamoyl]spiro[3.3]heptane-2-carboxylate](/img/structure/B14032618.png)
![((2R,3S,4S,5R)-4-(Benzoyloxy)-3-fluoro-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14032626.png)

![Tert-butyl trans-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14032632.png)
